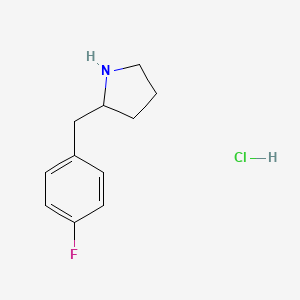

2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride

描述

Nomenclature and Classification

2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride is systematically classified under multiple nomenclature systems, reflecting its complex structural architecture. The compound is officially registered under the Chemical Abstracts Service number 1187931-00-5, establishing its unique chemical identity in global databases. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-[(4-fluorophenyl)methyl]pyrrolidine hydrochloride, which precisely describes the substitution pattern on the pyrrolidine ring system.

The compound belongs to the broader class of heterocyclic compounds, specifically categorized as a substituted pyrrolidine derivative. Pyrrolidine itself, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH₂)₄NH, functioning as a cyclic secondary amine and classified as a saturated heterocycle. The fluorinated benzyl substituent places this compound within the subset of halogenated aromatic derivatives, where the fluorine atom occupies the para position relative to the methylene bridge connecting to the pyrrolidine ring.

Within the pharmaceutical classification system, this compound is recognized as a pharmaceutical intermediate and research chemical. The presence of the fluorine atom in the aromatic ring enhances its classification as a bioactive fluorinated compound, a category that has gained prominence in medicinal chemistry due to the unique properties fluorine imparts to organic molecules.

Table 1: Chemical Identifiers and Classification

Structural Features and Physicochemical Properties

The molecular structure of this compound exhibits several distinctive features that contribute to its chemical behavior and biological activity. The compound possesses a molecular weight of 215.69 grams per mole, with the molecular formula C₁₁H₁₅ClFN accurately representing its atomic composition. The structural framework consists of a pyrrolidine ring, which is a saturated five-membered nitrogen heterocycle, connected to a para-fluorobenzyl group through a methylene bridge at the 2-position of the pyrrolidine ring.

The pyrrolidine ring system contributes significantly to the compound's three-dimensional structure through a phenomenon known as pseudorotation, where the non-planar ring can adopt multiple conformations. This conformational flexibility enhances the compound's ability to interact with various biological targets by exploring different spatial orientations. The presence of the fluorine atom in the para position of the benzyl group introduces unique electronic effects, including increased electronegativity and the ability to participate in specific intermolecular interactions.

Physicochemical analysis reveals that the compound demonstrates a logarithmic partition coefficient value of 2.542, indicating moderate lipophilicity that balances aqueous solubility with membrane permeability. The topological polar surface area measures 12.03 square angstroms, suggesting favorable characteristics for biological membrane penetration. The compound contains one hydrogen bond acceptor and one hydrogen bond donor, contributing to its potential for specific protein-ligand interactions.

The melting point range of 139-141 degrees Celsius demonstrates the compound's thermal stability and crystalline nature. Commercial preparations typically achieve purity levels of 95-97 percent, indicating the feasibility of obtaining high-quality material for research applications. The compound exhibits two rotatable bonds, providing conformational flexibility while maintaining structural integrity.

Table 2: Physicochemical Properties

Historical Context in Pyrrolidine Derivative Research

The development of this compound must be understood within the broader historical context of pyrrolidine derivative research, which has evolved significantly over the past several decades. Pyrrolidine-based compounds have emerged as versatile scaffolds in medicinal chemistry, with their prominence established through their presence in numerous natural alkaloids including nicotine and hygrine, as well as in synthetic drugs such as procyclidine and bepridil. The pyrrolidine ring also forms the structural basis for the racetam family of compounds, including piracetam and aniracetam, highlighting its importance in neurological drug development.

Recent research developments have demonstrated the significant therapeutic potential of pyrrolidine derivatives across multiple disease areas. Between 2015 and 2023, extensive investigations have explored pyrrolidine derivatives for their antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition activities. This research period has witnessed the emergence of novel synthetic strategies for pyrrolidine ring construction and functionalization, contributing to the expansion of chemical space available for drug discovery efforts.

The specific interest in fluorinated pyrrolidine derivatives has grown substantially due to the unique properties that fluorine atoms confer to organic molecules. Fluorine substitution can enhance metabolic stability, improve binding selectivity, and modulate physicochemical properties in ways that optimize drug-like characteristics. Research has demonstrated that fluorinated pyrrolidines serve as important intermediates in pharmaceutical synthesis, particularly for compounds targeting neurological disorders.

Contemporary research has revealed that pyrrolidine derivatives demonstrate significant potential as enzyme inhibitors, particularly in the context of diabetes management through alpha-amylase and alpha-glucosidase inhibition. Studies investigating structure-activity relationships have shown that the incorporation of electron-donating and electron-withdrawing groups into pyrrolidine frameworks can significantly influence biological activity, with compounds containing fluorinated substituents often demonstrating enhanced potency.

The evolution of pyrrolidine chemistry has been marked by advances in synthetic methodology, including the development of efficient ring construction strategies from various cyclic and acyclic precursors, as well as sophisticated functionalization approaches for preformed pyrrolidine rings. These methodological advances have enabled the preparation of diverse pyrrolidine libraries for biological evaluation, contributing to the identification of compounds with improved therapeutic profiles.

Recent investigations have also highlighted the importance of stereochemistry in pyrrolidine derivative activity, with different stereoisomers and spatial orientations of substituents leading to distinct biological profiles due to their different binding modes with enantioselective proteins. This understanding has guided medicinal chemists toward more rational approaches in designing new pyrrolidine compounds with enhanced selectivity and potency.

Table 3: Historical Research Milestones in Pyrrolidine Derivatives

属性

IUPAC Name |

2-[(4-fluorophenyl)methyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11;/h3-6,11,13H,1-2,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTCAOZPQHRFLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials

- Pyrrolidine or substituted pyrrolidine derivatives (e.g., pyrrolidine-2-carboxylic acid)

- 4-Fluorobenzyl bromide or 4-fluorobenzyl chloride as the electrophilic benzylating agent

- Bases such as potassium carbonate (K₂CO₃) or triethylamine (TEA)

- Protecting groups like tert-butoxycarbonyl chloride (Boc-Cl) for amine protection

Typical Synthetic Sequence

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Protection | Protect pyrrolidine amine or carboxylic acid group | Boc-Cl, triethylamine, inert atmosphere, RT | Boc-protected pyrrolidine |

| 2. Alkylation | Nucleophilic substitution of pyrrolidine nitrogen with 4-fluorobenzyl bromide | 4-Fluorobenzyl bromide, K₂CO₃, DMF or acetone, reflux or RT | 2-(4-Fluoro-benzyl)-N-Boc-pyrrolidine |

| 3. Deprotection | Removal of Boc protecting group | Trifluoroacetic acid (TFA), acidic conditions | 2-(4-Fluoro-benzyl)-pyrrolidine free base |

| 4. Salt formation | Formation of hydrochloride salt | HCl in ether or aqueous solution | This compound |

Reaction Details and Optimization

- Protection : The Boc group is introduced to protect the pyrrolidine nitrogen during alkylation, preventing side reactions. Triethylamine acts as a base to scavenge HCl formed during Boc protection.

- Alkylation : The alkylation step is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetone, using potassium carbonate as a base to deprotonate the pyrrolidine nitrogen, facilitating nucleophilic attack on the benzyl halide.

- Deprotection : Acidic conditions with trifluoroacetic acid (TFA) efficiently remove the Boc group without affecting the benzyl substituent.

- Salt Formation : The free base is converted to the hydrochloride salt by treatment with hydrogen chloride in ether or aqueous medium to improve stability and solubility.

Alternative and Advanced Preparation Methods

Palladium-Catalyzed Coupling and Hydrolysis

An advanced synthetic approach involves palladium-catalyzed coupling reactions to introduce the 4-fluorobenzyl group onto a pyrrolidine scaffold, followed by hydrolysis and deprotection steps.

| Step | Conditions and Reagents | Notes |

|---|---|---|

| Pd-catalyzed coupling | Pd(OAc)₂, tert-butyl XPhos ligand, Cs₂CO₃, tert-butanol, 40–100°C, inert atmosphere (N₂/Ar), 5.5 h | High regio- and stereoselectivity |

| Hydrolysis | HCl/water, 93–96°C, 17 h | Removes protecting groups |

| Purification | Column chromatography (ethanol/chloroform) | Ensures high purity |

This method can yield 78–93% of the target compound, depending on catalyst loading and solvent purity. The inert atmosphere is critical to prevent catalyst oxidation and maintain reaction efficiency.

Enantioselective Synthesis and Purity Confirmation

- Use of chiral catalysts such as (R)-BINOL-derived phosphoric acids in asymmetric reductive amination can produce enantiomerically enriched 2-(4-fluoro-benzyl)-pyrrolidine.

- Enantiomeric purity can be confirmed by chiral high-performance liquid chromatography (HPLC) using amylose-based stationary phases.

- Nuclear magnetic resonance (NMR) spectroscopy, including coupling constant analysis, and single-crystal X-ray crystallography provide stereochemical confirmation.

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC) : Monitoring reaction progress using silica gel plates with ethyl acetate/hexane solvent systems.

- Column Chromatography : Purification using ethanol/chloroform mixtures to isolate the desired product.

- Chiral HPLC : For enantiomeric excess determination.

- NMR Spectroscopy : Structural confirmation and purity assessment.

- X-ray Crystallography : Definitive stereochemical analysis.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Yield Range | Notes |

|---|---|---|---|---|

| Boc Protection + Alkylation + Deprotection | Protection of amine, alkylation with 4-fluorobenzyl bromide, deprotection with TFA | Straightforward, scalable | Moderate to high | Requires careful control of conditions |

| Pd-Catalyzed Coupling + Hydrolysis | Pd-catalyzed coupling, hydrolysis, purification | High selectivity, good yields | 78–93% | Requires inert atmosphere, costly catalyst |

| Enantioselective Reductive Amination | Chiral catalyst-mediated alkylation | Produces enantiomerically pure compound | Variable | More complex, suitable for chiral synthesis |

化学反应分析

Types of Reactions

2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Development

The compound serves as a vital intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its structural features allow it to interact with biological targets effectively, making it a candidate for developing novel therapeutic agents. Research indicates that derivatives of this compound can act as inhibitors for various enzymes, including serine proteases, which are crucial in physiological processes such as digestion and blood coagulation .

Case Study: HIV-1 Reverse Transcriptase Inhibitors

A notable study identified a lead compound related to 2-(4-Fluoro-benzyl)-pyrrolidine that acts as a CCR5 antagonist. This compound was synthesized and screened for its efficacy against HIV-1, demonstrating potential in antiretroviral therapy .

Medicinal Chemistry

In medicinal chemistry, 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride is investigated for its therapeutic effects. The compound's ability to modulate biological pathways positions it as a valuable tool in drug discovery processes.

Structure-Activity Relationship (SAR) Studies

SAR studies have shown that slight modifications to the pyrrolidine ring can significantly impact the biological activity of the compound. For instance, altering substituents on the benzyl group can shift the activity from antagonist to agonist in receptor interactions .

Chemical Synthesis

The compound is utilized as a building block in organic synthesis, facilitating the creation of complex molecules. Its unique structure allows chemists to derive various derivatives that may possess distinct biological activities or improved pharmacological profiles .

Material Science

In material science, this compound contributes to developing novel materials, particularly polymers with enhanced properties. The incorporation of fluorinated groups can improve material characteristics such as thermal stability and chemical resistance .

Analytical Chemistry

This compound is also employed in analytical chemistry for identifying and quantifying substances within complex mixtures. Its distinct chemical properties allow researchers to utilize it in various analytical methods, enhancing the accuracy of substance detection and measurement .

Comparative Analysis Table

作用机制

The mechanism of action of 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-fluoro-benzyl)-pyrrolidine hydrochloride with three structurally related pyrrolidine derivatives, focusing on substituent effects, synthesis strategies, and physicochemical properties.

Structural and Physicochemical Comparison

*Inferred based on structural similarity to .

Pharmacological and Industrial Relevance

- Fluorinated analogs : Fluorine’s electronegativity improves binding affinity to hydrophobic pockets in biological targets (e.g., GPCRs or enzymes) .

- Iodinated analogs : Useful as radiolabeled probes for imaging studies but may face solubility challenges .

- Methoxy-substituted analogs : Enhanced solubility makes them favorable for oral bioavailability in drug candidates .

Key Research Findings and Challenges

- Metabolic Stability: Fluorinated derivatives like 2-(4-fluoro-benzyl)-pyrrolidine HCl resist oxidative degradation better than non-fluorinated counterparts .

- Synthetic Complexity : Bulky substituents (e.g., trimethoxybenzoyloxyethyl) necessitate multi-step protection-deprotection strategies, increasing production costs .

- Chirality : Enantiopure analogs (e.g., (S)-2-(4-methoxyphenyl)pyrrolidine HCl) often exhibit superior target selectivity but require asymmetric synthesis .

生物活性

2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various research domains.

- Chemical Structure : The compound consists of a pyrrolidine ring substituted with a 4-fluorobenzyl group.

- Synthesis : Typically synthesized through the reaction of 4-fluorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Biological Activity

The biological activity of this compound is characterized by its interactions with various biological targets:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, potentially modulating metabolic pathways.

- Receptor Binding : It can interact with neurotransmitter receptors, suggesting a role in neurological functions and possible therapeutic applications in treating neurological disorders .

The mechanism involves binding to molecular targets such as enzymes or receptors, leading to modulation of their activity. For instance, it may act as an inhibitor by occupying the active site of an enzyme or alter receptor signaling pathways by functioning as an agonist or antagonist.

Case Studies

- Pharmaceutical Development : Research has highlighted the compound's utility as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its unique structure allows for modifications that enhance biological activity .

- Cytotoxicity Studies : In vitro studies have shown that derivatives of compounds similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For example, some derivatives demonstrated IC50 values in the low micromolar range against human leukemia and breast cancer cell lines, indicating potential as anticancer agents .

Applications

The compound is utilized across various fields:

- Medicinal Chemistry : As a building block for developing new therapeutic agents aimed at neurological conditions and cancer treatment.

- Analytical Chemistry : Employed in methods for identifying and quantifying substances within complex mixtures, aiding in drug formulation and quality control .

- Material Science : Investigated for its potential in creating novel materials with enhanced properties due to its unique chemical structure.

Comparative Analysis

| Compound | Biological Activity | IC50 (µM) | Application |

|---|---|---|---|

| This compound | Enzyme inhibition, receptor modulation | Varies (low micromolar) | Pharmaceutical development |

| Doxorubicin | Cytotoxicity against cancer cells | ~0.12 - 2.78 | Anticancer therapy |

| 4-Fluorobenzylamine | Similar structure, different activity profile | N/A | Intermediate synthesis |

常见问题

Q. What are the recommended synthetic routes for 2-(4-fluoro-benzyl)-pyrrolidine hydrochloride, and how can reaction yields be optimized?

- Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 4-fluorobenzyl halides with pyrrolidine derivatives under inert conditions (e.g., nitrogen atmosphere) in polar aprotic solvents like dichloromethane (DCM) or acetonitrile. Optimizing stoichiometry (1:1.2 molar ratio of pyrrolidine to benzyl halide) and using catalysts like potassium iodide can improve yields . Purification via column chromatography (silica gel, eluent: DCM/methanol gradient) or recrystallization from ethanol/water mixtures enhances purity (>95%) . Monitor reaction progress using TLC (Rf ~0.3 in 9:1 DCM:methanol) or LC-MS.

Q. How can researchers analytically characterize the structural integrity and purity of this compound?

- Methodological Answer: Use a combination of:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm the benzyl-pyrrolidine linkage (e.g., δ 3.2–3.5 ppm for pyrrolidine protons, δ 7.1–7.3 ppm for aromatic fluorobenzyl signals) .

- Mass Spectrometry (MS): ESI-MS (positive mode) for molecular ion [M+H]⁺ at m/z 224.1 (free base) or 260.5 (hydrochloride).

- HPLC: Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% by AUC) .

- Elemental Analysis: Match calculated vs. observed C, H, N, Cl percentages (±0.3%) .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for this compound across studies?

- Methodological Answer: Discrepancies may arise from:

- Purity Variations: Impurities >2% (e.g., residual solvents, unreacted intermediates) can skew bioassay results. Validate purity via HPLC and NMR before testing .

- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. CHO), buffer pH, or incubation times (e.g., 24h vs. 48h) affect outcomes. Replicate protocols precisely and include positive controls (e.g., known receptor agonists/antagonists) .

- Solubility Issues: Poor solubility in aqueous buffers may reduce bioavailability. Use co-solvents (e.g., DMSO ≤0.1%) or formulate as hydrochloride salt for improved solubility .

Q. What strategies are effective for determining the enantiomeric purity of this compound in chiral synthesis?

- Methodological Answer:

- Chiral HPLC: Use a Chiralpak® AD-H column (hexane/isopropanol 90:10 + 0.1% diethylamine) to resolve enantiomers. Retention times (R/S) differ by 1–2 minutes .

- Polarimetry: Measure optical rotation ([α]D²⁵) and compare to literature values for enantiopure standards.

- X-ray Crystallography: Resolve absolute configuration using single crystals grown from ethanol/water .

Q. How can researchers investigate the compound’s mechanism of action in neurological targets (e.g., sigma receptors)?

- Methodological Answer:

- Computational Docking: Use Schrödinger Suite or AutoDock Vina to model interactions with sigma-1 receptor (PDB ID: 5HK1). Focus on fluorobenzyl-pyrrolidine binding to hydrophobic pockets .

- In Vitro Binding Assays: Radioligand competition assays (³H-(+)-pentazocine for sigma-1) with membrane preparations from transfected cells. Calculate IC₅₀ and Ki values .

- Functional Assays: Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) in neuronal cell lines to assess receptor activation/inhibition .

Q. What experimental approaches mitigate stability issues of this compound under physiological conditions?

- Methodological Answer:

- Accelerated Stability Studies: Incubate the compound in PBS (pH 7.4) at 37°C for 24–72h. Monitor degradation via HPLC; <5% degradation indicates acceptable stability .

- Lyophilization: For long-term storage, lyophilize the hydrochloride salt and store at -20°C under argon. Avoid repeated freeze-thaw cycles .

- Protection from Light: UV exposure can degrade fluorinated aromatic moieties. Use amber vials and low-light lab conditions .

Data Analysis and Interpretation

Q. How should researchers handle contradictory pharmacokinetic data (e.g., half-life variability) in preclinical studies?

- Methodological Answer:

- Metabolite Profiling: Use LC-MS/MS to identify major metabolites (e.g., N-dealkylated products) that may influence clearance rates .

- Species-Specific Differences: Compare rodent vs. primate CYP450 enzyme expression (e.g., CYP3A4 vs. CYP3A1). Adjust dosing regimens accordingly .

- Population PK Modeling: Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in absorption/distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。